molecular formula C21H21ClN4O2 B6452343 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640829-75-8

3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6452343
CAS No.: 2640829-75-8
M. Wt: 396.9 g/mol
InChI Key: UETNXAAPXAPIKA-UHFFFAOYSA-N
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Description

3-Chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine is a structurally complex organic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The methoxy group is linked to a piperidine ring, which is further functionalized with a benzoyl moiety bearing a pyrazole heterocycle at the 3-position. This combination of functional groups—chloro, methoxy, piperidine, benzoyl, and pyrazole—confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry research.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-19-14-23-9-5-20(19)28-15-16-6-11-25(12-7-16)21(27)17-3-1-4-18(13-17)26-10-2-8-24-26/h1-5,8-10,13-14,16H,6-7,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNXAAPXAPIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Pyridine Derivatives with Piperidine Linkers

  • 3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine :
    This analog replaces the pyrazole-containing benzoyl group with a pyridine-4-carbonyl moiety. The absence of pyrazole reduces its capacity for hydrogen bonding and π-stacking interactions, leading to lower binding affinity in kinase inhibition assays compared to the target compound .
  • 3-Chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine :
    A positional isomer of the above compound, this analog demonstrates altered bioactivity due to the shifted carbonyl group, underscoring the importance of substitution geometry in target engagement .

Halogen-Substituted Analogues

  • 3-Chloro-4-{[1-(3-chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}pyridine :
    The introduction of fluorine and chlorine on the benzoyl ring enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles in preclinical studies .
  • 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine :
    Substitution of chlorine with a methyl group at position 3 reduces electronegativity, diminishing interactions with polar enzyme active sites .

Heterocyclic Variants

  • 3-Chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine :
    Replacing pyrazole with oxazole alters hydrogen-bonding capacity, resulting in weaker antifungal activity but retained antibacterial efficacy .
  • 3-Chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine :
    The thiazole ring introduces sulfur-mediated hydrophobic interactions, enhancing binding to cysteine proteases in antiparasitic assays .

Key Differentiators

Pyrazole vs. Other Heterocycles: The pyrazole ring provides dual hydrogen-bond donor/acceptor sites, critical for high-affinity kinase binding .

Chloro-Methoxy Synergy : The 3-chloro-4-methoxy substitution on pyridine enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

Piperidine Flexibility : Conformational adaptability of the piperidine linker allows optimal positioning of the benzoyl-pyrazole moiety for target engagement .

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